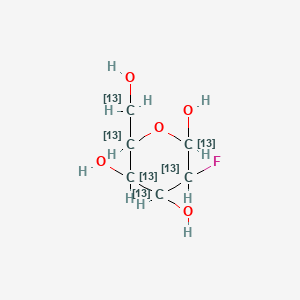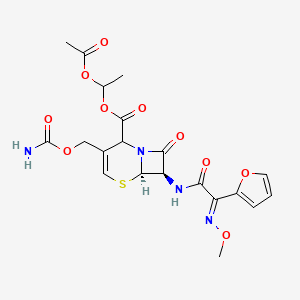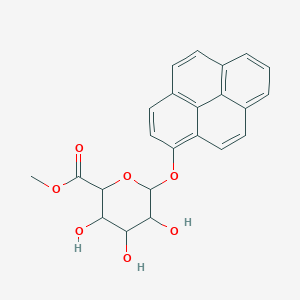
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C23H20O7 and a molecular weight of 408.40 . It is an intermediate used in the preparation of 1-Hydroxypyrene beta-D-Glucuronide, a metabolite of 1-Hydroxypyrene . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Analyse Des Réactions Chimiques
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its role in the metabolism of polycyclic aromatic hydrocarbons (PAHs).
Medicine: Research involving this compound helps in understanding the metabolic pathways of PAHs and their potential health effects.
Industry: It is used in the development of analytical methods for detecting and quantifying PAH metabolites.
Mécanisme D'action
The mechanism of action of 1-Hydroxypyrene beta-D-Glucuronide Methyl Ester involves its role as an intermediate in the metabolism of 1-Hydroxypyrene. It is formed through the glucuronidation of 1-Hydroxypyrene, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction helps in the detoxification and excretion of PAHs from the body .
Comparaison Avec Des Composés Similaires
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester can be compared with other similar compounds, such as:
1-Hydroxypyrene beta-D-Glucuronide: The direct glucuronide conjugate of 1-Hydroxypyrene.
1-Hydroxypyrene: The parent compound from which the glucuronide and its methyl ester are derived.
Other PAH metabolites: Compounds like 1-Naphthol and 2-Naphthol glucuronides, which are also metabolites of PAHs.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of 1-Hydroxypyrene beta-D-Glucuronide, making it a valuable compound for research in PAH metabolism .
Propriétés
Formule moléculaire |
C23H20O7 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
methyl 3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H20O7/c1-28-22(27)21-19(25)18(24)20(26)23(30-21)29-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18-21,23-26H,1H3 |
Clé InChI |
QBUWXDUHRNYSFD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


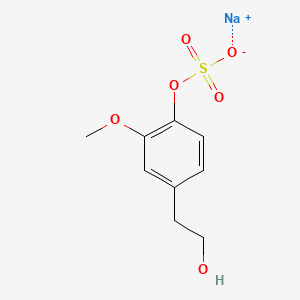
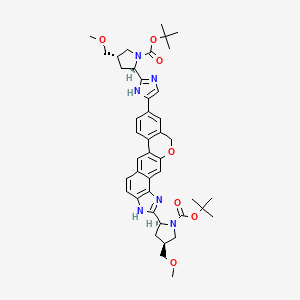
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
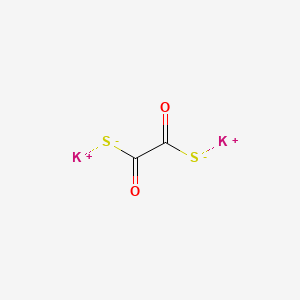

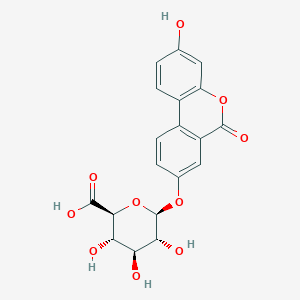

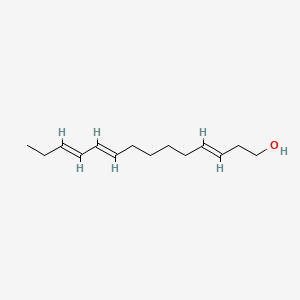
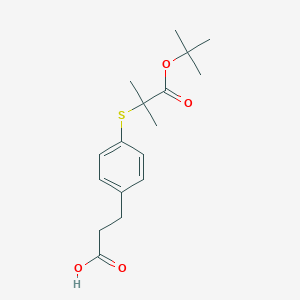
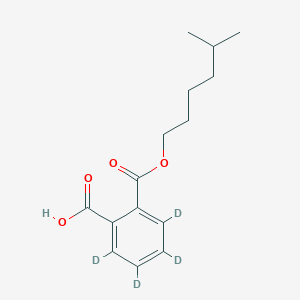
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
